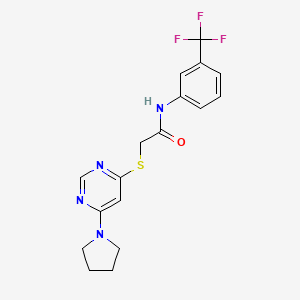

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound features a pyrimidine core substituted at position 6 with a pyrrolidin-1-yl group, a thioether linkage to an acetamide moiety, and a 3-(trifluoromethyl)phenyl group at the acetamide’s nitrogen (Fig. 1). Its synthesis likely follows established alkylation methods for thiopyrimidines, such as reacting 6-substituted pyrimidin-4-ones with chloroacetamides in the presence of sodium methylate .

Properties

IUPAC Name |

2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4OS/c18-17(19,20)12-4-3-5-13(8-12)23-15(25)10-26-16-9-14(21-11-22-16)24-6-1-2-7-24/h3-5,8-9,11H,1-2,6-7,10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGZJLZZVNPHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with pyrrolidine.

Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide.

Formation of the thioacetamide linkage: This step involves the reaction of the pyrimidine derivative with a thioacetamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to an amine.

Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides, boronic acids, and organometallic reagents are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine and pyrimidine moieties can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Pyrimidine-Based Thioacetamide Derivatives

Compounds sharing the pyrimidine-thioacetamide scaffold but differing in substituents include:

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Features a 6-methylpyrimidine with a thietan-3-yloxy group and an ethyl ester.

- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide (): Replaces pyrimidine with a thienopyrimidine core and incorporates a benzothienyl group. The 3-cyano substituent may enhance electronic interactions, but the bulkier core could limit bioavailability .

Key Differences :

Trifluoromethylphenyl-Containing Analogs

The 3-(trifluoromethyl)phenyl group is a common motif in pharmaceuticals. Notable examples include:

- Patent Compounds (): EP 4 374 877 A2 describes derivatives with trifluoromethylphenyl and pyrimidine moieties, such as N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]....

- 4-oxo-N-[(pyridin-2-yl)methyl]-5-[3-(trifluoromethyl)phenyl]methyl-4H-pyrazolo[1,5-a]pyrazine (): Utilizes a pyrazolo-pyrazine core instead of pyrimidine, demonstrating the versatility of the trifluoromethylphenyl group in diverse scaffolds .

Key Differences :

- Core Heterocycles : Pyrimidine (target) vs. pyrazolo-pyrazine () or diazaspirodecene () cores affect binding pocket compatibility.

- Substituent Positioning : The target’s 3-trifluoromethylphenyl is directly linked to acetamide, whereas patent compounds position it on adjacent aromatic systems .

Data Table: Structural and Functional Comparison

Biological Activity

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features enable interactions with various biological targets, suggesting its utility as a therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound consists of several key components:

- Pyrimidine ring : Contributes to biological activity through interactions with enzymes.

- Pyrrolidine moiety : Enhances binding affinity and specificity.

- Thioether linkage : Facilitates interactions with sulfur-containing biomolecules.

- Trifluoromethyl group : Modifies electronic properties, potentially influencing pharmacokinetics.

The biological activity of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is primarily attributed to its ability to modulate enzyme activities and receptor functions. The mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes such as EGFR and Src kinases, which are critical in cancer signaling pathways.

- Receptor Interaction : It may interact with specific receptors involved in cellular signaling, leading to altered cellular responses.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC50 values ranged from 0.24 μM to 0.96 μM, demonstrating its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, the compound was tested for its ability to inhibit COX-2 activity, a key enzyme in the inflammatory pathway. It demonstrated an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug, indicating its potential use in treating inflammatory diseases.

Synthesis Methods

The synthesis of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves several steps:

- Formation of Pyrimidine Ring : Achieved through condensation reactions between amidines and β-dicarbonyl compounds.

- Introduction of Pyrrolidine Group : Nucleophilic substitution of a halogenated pyrimidine derivative with pyrrolidine.

- Thioether Formation : Reaction of the pyrimidine derivative with a thiol compound.

- Acetamide Formation : Acylation of the thioether with an acyl chloride or anhydride.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, and what yields can be expected?

A: A common approach involves coupling a pyrimidine intermediate (e.g., 6-(pyrrolidin-1-yl)pyrimidin-4-thiol) with an acetamide derivative under mild, metal-free conditions. For example, a similar compound (2-(4-((6-(3-chlorophenyl)-2-ethylpyrimidin-4-yl)amino)phenyl)acetamide) was synthesized via nucleophilic aromatic substitution in N-methyl-2-pyrrolidone (NMP) at 120°C for 16 hours, achieving a 31% yield after column chromatography . Reaction optimization (e.g., solvent choice, temperature) is critical to improve yields.

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

A: Use a combination of analytical methods:

- HPLC : Confirm purity (≥95% is typical for research-grade compounds) .

- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS).

- NMR spectroscopy : Assign protons (¹H-NMR) and carbons (¹³C-NMR) to confirm substituent positions, particularly the trifluoromethylphenyl and pyrrolidinyl groups.

- Melting point : Compare experimental values (e.g., 85–87°C for related compounds) with literature .

Advanced Research Questions

Q. Q3. How can computational methods optimize the synthesis and reactivity of this compound?

A: Quantum chemical calculations (e.g., density functional theory) can model reaction pathways and transition states. For instance, the ICReDD initiative combines computational reaction path searches with experimental data to identify optimal conditions (e.g., solvent, catalysts) and reduce trial-and-error approaches . Such methods are particularly useful for predicting regioselectivity in pyrimidine substitutions.

Q. Q4. What strategies address contradictory data in biological activity studies of this compound?

A: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response curves : Confirm activity across multiple concentrations.

- Orthogonal assays : Use biophysical (e.g., SPR) and cell-based assays to cross-validate results.

- Structural analogs : Compare with derivatives (e.g., trifluoromethyl vs. methyl substituents) to isolate pharmacophore contributions .

Q. Q5. How can the trifluoromethyl group influence the compound’s pharmacokinetic properties, and how can this be experimentally validated?

A: The -CF₃ group enhances lipophilicity and metabolic stability, as seen in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide . Validate via:

- LogP measurements : Compare with non-fluorinated analogs.

- Microsomal stability assays : Assess hepatic metabolism rates.

- X-ray crystallography : Study interactions with target proteins (e.g., kinase domains).

Methodological and Experimental Design Questions

Q. Q6. What statistical approaches are recommended for designing experiments to study structure-activity relationships (SAR) of this compound?

A: Use factorial design (e.g., 2^k designs) to screen variables like substituent position, solvent polarity, and temperature. For example, Polish Journal of Chemical Technology highlights factorial methods for optimizing TiO₂ photoactivity, which can be adapted for SAR studies . Include response surface modeling to identify nonlinear relationships.

Q. Q7. How can researchers resolve solubility challenges during in vitro assays?

A: Solubility issues are common with lipophilic groups (e.g., CF₃). Strategies include:

- Co-solvents : Use DMSO or cyclodextrins at non-toxic concentrations.

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for related pyrimidine derivatives .

Q. Q8. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

A: Beyond column chromatography:

- Prep-HPLC : Achieve >99% purity for sensitive assays .

- Crystallization : Optimize solvent mixtures (e.g., CH₂Cl₂/MeOH gradients) to enhance crystal formation .

- Membrane filtration : Separate by molecular weight in large-scale syntheses .

Data Interpretation and Validation

Q. Q9. How should researchers interpret conflicting NMR spectra for this compound?

A: Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Solutions include:

- Variable-temperature NMR : Identify signal splitting due to conformational exchange.

- 2D experiments (COSY, HSQC) : Resolve overlapping peaks.

- Spiking with authentic samples : Confirm peak assignments .

Q. Q10. What are the best practices for validating target engagement in biological studies?

A: Use a multi-modal approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.